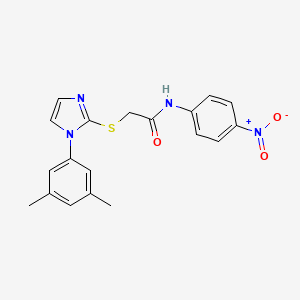
2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C19H18N4O3S and its molecular weight is 382.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic molecule notable for its potential biological activities. This compound features an imidazole ring, a thioether linkage, and an acetamide group, which collectively contribute to its pharmacological properties. The molecular formula is C19H22N2S with a molecular weight of approximately 318.45 g/mol. This article aims to explore the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The structural configuration of this compound enhances its biological potency. The presence of the imidazole ring is particularly significant as compounds with this structure often exhibit various biological activities including:
- Antimicrobial
- Antifungal
- Anticancer
This compound's specific combination of functional groups may lead to enhanced interactions with biological targets compared to similar compounds lacking these features.
Preliminary studies suggest that this compound may interact with biological targets through various mechanisms:
- Enzyme Inhibition : It has shown potential as an inhibitor of enzymes such as α-glucosidase, which is involved in carbohydrate metabolism. This suggests possible applications in managing diabetes.
- Hydrophobic Interactions : The compound may interact with enzyme active sites via hydrophobic contacts and hydrogen bonding, indicating a competitive inhibition mechanism.
Biological Activity Data
Research has indicated that compounds similar to this compound exhibit significant activity against various pathogens and cancer cell lines. The following table summarizes relevant findings from studies on structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Methylphenyl)-N-(4-pyridinyl)acetamide | Pyridine ring substitution | Antimicrobial activity |
| N-(4-Chlorophenyl)-2-thiazoleacetamide | Thiazole ring | Anticancer properties |
| 4-(Dimethylamino)phenyl-N-(4-fluorophenyl)acetamide | Fluorine substitution | Enzyme inhibition |
The unique structural features of this compound may enhance its efficacy compared to these related compounds .
Case Studies and Research Findings
Several studies have been conducted to investigate the biological activity of imidazole derivatives and their potential therapeutic applications:
- Anticancer Studies : Research has demonstrated that imidazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines such as HeLa (human cervix carcinoma) and CEM (human T-lymphocyte cells). The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential effectiveness of these compounds in cancer treatment .
- Antidiabetic Potential : The inhibitory effects on α-glucosidase suggest that this compound could be beneficial in managing blood sugar levels in diabetic patients. Similar derivatives have been shown to lower postprandial blood glucose levels effectively .
- Molecular Docking Studies : Computational studies using molecular docking simulations indicate that this compound interacts favorably with enzyme active sites. These studies provide insights into the binding affinities and modes of action at the molecular level .
Propriétés
IUPAC Name |
2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-13-9-14(2)11-17(10-13)22-8-7-20-19(22)27-12-18(24)21-15-3-5-16(6-4-15)23(25)26/h3-11H,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDPDACPXWARET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














